(6r)-6-(3-Fluorophenyl)morpholin-3-one
Description
Significance of Morpholinone Derivatives in Chemical Research
The morpholine (B109124) ring system is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. nih.govthieme-connect.com Its saturated heterocyclic structure, containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to parent molecules, such as improved aqueous solubility and metabolic stability. thieme-connect.com The morpholin-3-one (B89469) scaffold, a derivative of morpholine, retains these advantageous characteristics while introducing a lactam functionality. This core structure is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities. researchgate.netresearchgate.net The rigid nature of the morpholinone ring can also play a crucial role in defining the conformational preferences of a molecule, which is critical for specific interactions with biological targets.
Role of Fluorine Substitution in Contemporary Organic and Medicinal Chemistry Research
The introduction of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to modulate a compound's properties. The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, yet its high electronegativity can profoundly influence the electronic environment of the molecule. nih.gov This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites susceptible to oxidative metabolism, and altered pKa values which can affect absorption and distribution. nih.gov The presence of a C-F bond can also influence molecular conformation and membrane permeability.
Overview of the (6R)-6-(3-Fluorophenyl)morpholin-3-one Research Context
This compound is a chiral molecule featuring a morpholin-3-one core with a 3-fluorophenyl substituent at the stereogenic center at position 6. The specific "(6R)" designation indicates a defined three-dimensional arrangement of the atoms at this center. While comprehensive studies dedicated solely to this compound are not widely available in peer-reviewed literature, its structure suggests significant potential for investigation within medicinal chemistry.
The combination of the morpholinone scaffold and a fluorinated aromatic ring is a recognized strategy in the design of bioactive molecules. Research on closely related compounds, such as (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one, has indicated potential antitumor activities, highlighting the pharmacological relevance of this structural combination. The 3-fluorophenyl group, in particular, is a common substituent in compounds designed to interact with a variety of biological targets. zsmu.edu.uamdpi.com
Detailed Research Findings
Due to the limited specific research on this compound, this section will draw upon data from closely related analogues and the broader chemical context to infer potential properties and areas of investigation.
Physicochemical Properties (Predicted)
Based on the general properties of similar compounds found in chemical databases, the following physicochemical properties for this compound can be predicted. It is important to note that these are computational estimates and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data is inferred from closely related structures and requires experimental validation.
Synthesis and Characterization
The synthesis of 6-substituted morpholin-3-ones can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor with a suitable two-carbon electrophile. For the enantioselective synthesis of the (6R) isomer, a chiral starting material or a stereoselective catalytic method would be necessary. acs.orgnih.govorganic-chemistry.org
Characterization of the final compound would typically involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the 3-fluorophenyl and morpholinone moieties.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactam carbonyl (C=O) and the N-H bond of the morpholinone ring.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (6R) isomer.
Potential Research Applications
Given the established biological activities of morpholinone derivatives and fluorinated compounds, this compound represents a promising candidate for investigation in several areas of medicinal chemistry. Research on analogous compounds suggests that it could be explored for:
Anticancer Activity: As seen with related structures, the compound could be screened for its ability to inhibit the proliferation of various cancer cell lines.
Neuropharmacology: The morpholine scaffold is present in several centrally acting drugs, and the 3-fluorophenyl group is a common feature in neurological drug candidates.
Enzyme Inhibition: The specific stereochemistry and electronic properties of the molecule could make it a selective inhibitor for certain enzymes.
The research into this compound is still in its early stages. However, the foundational knowledge of its core components provides a strong impetus for its synthesis and biological evaluation. Future studies will be crucial to elucidate its specific properties and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
920801-78-1 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(6R)-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
JYIFPQVJCIEQSM-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6r 6 3 Fluorophenyl Morpholin 3 One and Its Analogues
Strategies for Morpholin-3-one (B89469) Core Synthesis
The construction of the morpholin-3-one ring is a fundamental step in the synthesis of this class of compounds. Various methods have been developed, ranging from classical cyclization reactions to more modern, efficiency-focused approaches.
The most common and established method for synthesizing the morpholin-3-one core involves the formation of two bonds through the reaction of a 2-aminoethanol derivative with a suitable two-carbon electrophile. thieme-connect.com A primary route is the reaction between N-substituted 2-aminoethanols and esters of 2-chloroacetic acid or, more frequently, chloroacetyl chloride. thieme-connect.com This process typically involves two key steps: an initial N-acylation followed by an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to close the ring. These steps are often performed as a one-pot reaction by heating the reagents in the presence of a base. thieme-connect.com
Another well-established cyclization strategy is the intramolecular ring closure of N,N-disubstituted 2-aminoethanols where one of the N-substituents is a chloroacetyl group. thieme-connect.com This precursor is typically prepared beforehand, and subsequent treatment with a base induces cyclization to form the morpholin-3-one ring. These classical approaches provide a versatile and reliable means to access a wide range of morpholin-3-one derivatives.
| Precursors | Reagents | Key Reaction Type | Reference |
| N-substituted 2-aminoethanol | Chloroacetyl chloride | N-acylation followed by intramolecular cyclization | thieme-connect.com |
| 2-Aminoethanol | Ethyl 2-chloroacetate | One-pot condensation and cyclization | thieme-connect.com |
| N-(chloroacetyl)-N-substituted 2-aminoethanol | Base (e.g., KOH) | Intramolecular Williamson ether synthesis | thieme-connect.comresearchgate.net |
To address the often lengthy reaction times and harsh conditions of conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. mdpi.com The application of microwave irradiation can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes, while also improving product yields and purity. mdpi.com In the context of morpholinone-related structures, microwave heating has been successfully employed for the synthesis of various derivatives. semanticscholar.orgresearchgate.net This technique efficiently promotes the necessary bond-forming reactions, such as the cyclization steps, by enabling rapid and uniform heating of the reaction mixture. The result is a more efficient and high-throughput approach to generating libraries of morpholinone derivatives for further study. mdpi.commdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 2-3 hours) | A few minutes | mdpi.com |
| Energy Efficiency | Lower | Higher | mdpi.com |
| Product Yield | Moderate to good | Often higher | mdpi.com |
| Process Control | Slower response to temperature changes | Precise and rapid temperature control | semanticscholar.org |
Introduction of the Fluorophenyl Moiety
The introduction of the 3-fluorophenyl group, particularly with specific stereochemistry at the C-6 position, is a critical challenge in the synthesis of (6R)-6-(3-Fluorophenyl)morpholin-3-one.
Achieving the correct (R) configuration at the C-6 position requires a stereoselective synthetic strategy. While a specific documented synthesis for this compound is not detailed in the provided sources, general methodologies for the asymmetric synthesis of related structures can be applied. These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or enantioselective reactions. For instance, asymmetric cycloaddition reactions can be employed to construct the morpholinone ring while simultaneously setting the desired stereocenter.
Another powerful strategy is the Petasis three-component reaction, which can be used to synthesize functionalized amino acid derivatives that serve as precursors to chiral morpholinones. nih.gov This reaction, involving an amine, a boronic acid (such as 3-fluorophenylboronic acid), and a glyoxylic acid derivative, can lead to the diastereoselective formation of morpholinone derivatives, which can then be separated or further transformed. nih.govresearchgate.net The choice of a chiral amine or a chiral auxiliary during this process is key to controlling the stereochemical outcome at the C-6 position.
Phenylmorpholine systems are versatile scaffolds that can be modified to produce a wide range of analogues. wikipedia.org Derivatization can occur at several positions, including the nitrogen atom of the morpholine (B109124) ring, the methyl group in phenmetrazine analogues, or on the phenyl ring itself. nih.govljmu.ac.uk Introducing different substituents on the phenyl ring (e.g., fluorine, methyl groups at ortho-, meta-, or para-positions) allows for the systematic exploration of structure-activity relationships. ljmu.ac.uk
Furthermore, derivatization is a crucial tool for analytical purposes. For example, in cases where positional isomers of a substituted phenylmorpholine are difficult to separate chromatographically, chemical derivatization can be employed. Treatment with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can significantly improve the separation of isomers by gas chromatography, allowing for their unambiguous identification and characterization. nih.gov This highlights how derivatization serves both synthetic and analytical goals in the study of phenylmorpholine compounds.
Enantioselective Synthesis of this compound
Achieving the specific (6R) configuration of 6-(3-Fluorophenyl)morpholin-3-one requires precise control over the stereochemistry during synthesis. Enantioselective strategies are paramount in constructing the chiral center at the C6 position of the morpholinone ring.
Catalytic enantioselective methods for building the morpholinone N,O-heterocycle have become increasingly sophisticated, offering high efficiency and stereoselectivity. acs.org Various catalytic systems have been developed to facilitate the asymmetric construction of these crucial scaffolds.
One prominent approach involves the use of chiral phosphoric acid catalysts . This method has been successfully applied to the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgresearchgate.net The reaction proceeds through a domino [4 + 2] heteroannulation, which is followed by a 1,2-aryl/alkyl shift of the cyclic α-iminium hemiacetal intermediate. acs.orgresearchgate.net This process is formally described as an asymmetric aza-benzilic ester rearrangement. acs.org
Organocatalysis also presents a powerful strategy. A three-step, one-pot process has been developed for the catalytic and enantioselective synthesis of morpholin-2-ones. thieme-connect.com This reaction utilizes simple starting materials like aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com A key step involves the asymmetric epoxidation of a Knoevenagel condensation intermediate, catalyzed by a modified quinine (B1679958) organocatalyst (eQNU), which leads to transient phenylsulfonyl-1-cyano epoxides. thieme-connect.com These epoxides are then treated with a 2-aminoethanol equivalent, triggering a domino ring-opening cyclization to form the desired morpholinone heterocycle with generally high stereoselectivity. thieme-connect.com
Furthermore, transition-metal catalysis , particularly asymmetric hydrogenation, is a highly effective method for producing chiral N-heterocycles. nih.gov The asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines in excellent yields and with high enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach is valued for its high efficiency, operational simplicity, and atom economy. nih.gov
| Catalyst Type | Key Reaction | Example Catalyst/Reagent | Key Features |
|---|---|---|---|
| Chiral Brønsted Acid | Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Domino [4+2] heteroannulation followed by a 1,2-aryl shift. acs.orgresearchgate.net |
| Organocatalysis | Domino Ring-Opening Cyclization (DROC) | Modified Quinine (eQNU) | Involves stereoselective epoxidation of an alkene intermediate. thieme-connect.com |
| Transition Metal | Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Highly efficient for creating stereocenters after the ring is formed. nih.gov |
The synthesis of enantiopure compounds, where only one of a pair of enantiomers is present, is critical in pharmacology. semanticscholar.org Achieving this requires rigorous stereochemical control throughout the synthetic sequence.
One established method for stereochemical control is the use of chiral auxiliaries . For instance, a practical synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones, uses a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals to produce morpholinone products with high selectivity. researchgate.net
Another key strategy is asymmetric epoxidation , which establishes the required stereocenters early in the synthesis. The Sharpless asymmetric epoxidation is a well-known and reliable method used to create chiral epoxides from prochiral allylic alcohols. nih.gov This technique was employed in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, demonstrating its utility in setting the stereochemistry of precursors that are then cyclized to form the final morpholine ring. nih.gov Similarly, organocatalytic epoxidation is a crucial step in the domino ring-opening cyclization approach, where the stereoselectivity of the entire reaction is dictated by this initial epoxidation step. thieme-connect.com
Developing synthetic routes that allow for the preparation of all possible stereoisomers is also a significant goal. nih.gov This flexibility is crucial for structure-activity relationship studies. Accessing enantiopure C2-functionalized morpholines can be challenging, often relying on the chiral pool, stoichiometric auxiliaries, or resolution of racemic mixtures. nih.gov To overcome this, organocatalytic approaches have been developed to generate key chiral intermediates, such as 2-chloro alcohols, in high enantioselectivity (80–98% ee), which are then converted into the target morpholines. nih.gov
Synthesis of Related Morpholinone Derivatives and Analogues for Comparative Studies
To understand structure-activity relationships and optimize biological activity, researchers synthesize a variety of analogues of a lead compound. This involves modifying different parts of the molecule, such as the substituent on the ring nitrogen or the substitution pattern on the aromatic ring. researchgate.net
The nitrogen atom at the N-4 position of the morpholinone ring is a common site for modification to explore its impact on biological activity. A variety of synthetic methods are employed to introduce diverse substituents at this position.
Reductive amination is a versatile and widely used method for N-substitution. nih.govuea.ac.uk For example, a general procedure for synthesizing N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves the reductive amination of methyl-2-(2-formylphenyl)acetate with various primary amines, followed by cyclization. uea.ac.uk Similar principles can be applied to the synthesis of N-substituted morpholinones. The synthesis of substituted morpholino nucleoside derivatives has been achieved through the oxidation of ribonucleosides to dialdehydes, followed by reductive amination with various alkylamines. nih.gov
The synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for the anticoagulant Rivaroxaban, highlights the industrial importance of N-4 aryl substitution. google.comgoogle.com Synthetic routes to this compound often start with p-halonitrobenzene, which is condensed with morpholine or 3-morpholinone. google.comgoogle.com For instance, one method involves the condensation of 4-fluoronitrobenzene with 3-morpholinone in the presence of sodium hydride. google.com The resulting 4-(4-nitrophenyl)-3-morpholinone is then reduced to the desired 4-aminophenyl derivative. google.comgoogle.com
| N-4 Substituent Type | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Alkyl Groups | Reductive Amination | Dialdehydes and Alkylamines | nih.gov |
| Aryl Groups (e.g., 4-Aminophenyl) | Condensation / Nucleophilic Aromatic Substitution | p-Halonitrobenzene and 3-Morpholinone | google.comgoogle.com |
| Benzyl Groups | Reductive Amination / Cyclization | Aldehyde, Amine with 'O' nucleophile | nih.govuea.ac.uk |
Altering the position of the fluorine atom on the phenyl ring can significantly affect a molecule's electronic properties, metabolic stability, and binding interactions. Therefore, the synthesis of analogues with different fluorination patterns is a key strategy in medicinal chemistry.
The synthesis of these analogues often involves starting with appropriately substituted precursors. For example, to synthesize a 4-fluorophenyl analogue, one would typically start with a 4-fluorophenyl-containing building block. A synthetic route to 4-(4-aminophenyl)-3-morpholinone utilizes 4-fluoronitrobenzene as a starting material, which is condensed with 3-morpholinone. google.com This demonstrates a direct approach to incorporating a 4-fluorophenyl group onto the morpholinone nitrogen.
In another example, the synthesis of various morpholinopyrimidine derivatives for evaluation as anti-inflammatory agents included the preparation of 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol. nih.gov This synthesis involved a multi-component reaction where a substituted boronic acid, in this case, a 4-fluorophenylboronic acid, was used to introduce the desired fluorinated phenyl group. nih.gov This highlights the use of modern cross-coupling methodologies to create diverse analogues for comparative biological studies.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization of (6R)-6-(3-Fluorophenyl)morpholin-3-one
Spectroscopic techniques are fundamental in confirming the chemical structure, identifying functional groups, and determining the molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous structural assignment of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework and the conformation of the morpholin-3-one (B89469) ring.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the 3-fluorophenyl group. The protons on the morpholine ring (at C2, C5, and C6) would typically appear as multiplets in the aliphatic region (δ 3.0-5.0 ppm). The proton at C6, being adjacent to the chiral center and the phenyl ring, would exhibit complex splitting patterns due to coupling with protons on C5 and the nitrogen atom. The N-H proton of the lactam functionality is expected to appear as a broad singlet. The aromatic protons of the 3-fluorophenyl group would resonate in the downfield region (δ 7.0-7.5 ppm), showing characteristic splitting patterns based on their coupling with each other and the fluorine atom.
The ¹³C NMR spectrum would further confirm the carbon skeleton. Key resonances include the carbonyl carbon (C3) of the lactam at approximately δ 170 ppm, the chiral carbon (C6) attached to the phenyl group, and the other aliphatic carbons of the morpholine ring (C2 and C5) typically appearing between δ 40-70 ppm. rsc.orgcdnsciencepub.com The aromatic carbons would produce signals in the δ 115-140 ppm range, with their chemical shifts influenced by the fluorine substituent.
Furthermore, ¹⁹F NMR spectroscopy serves as a definitive confirmation of the incorporation of the fluorophenyl group into the molecule. The analysis of coupling constants (J-values) in the ¹H NMR spectrum is crucial for verifying the conformation of the morpholinone ring, which is typically a chair-like structure. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~4.0 - 4.5 (m) | ~65 - 70 |
| C3 (C=O) | - | ~170 - 175 |
| N4-H | Broad singlet | - |
| C5-H | ~3.0 - 3.8 (m) | ~40 - 45 |
| C6-H | ~4.5 - 5.0 (m) | ~50 - 55 |
| Aromatic-H | ~7.0 - 7.5 (m) | - |
| Aromatic-C | - | ~115 - 140 |
| Aromatic-CF | - | ~160 - 165 (d, ¹JCF) |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum provides a molecular fingerprint based on the vibrational frequencies of bonds within the molecule.
Key characteristic absorption bands would include:
N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide (lactam).
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the amide I band (C=O stretching) of the lactam ring is expected in the range of 1650-1690 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations are anticipated to show medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The ether linkage (C-O-C) of the morpholine ring should produce a strong, characteristic stretching band, typically in the 1100-1250 cm⁻¹ range.
C-F Stretching: A strong absorption band due to the C-F bond stretching on the aromatic ring is expected to be observed in the 1000-1300 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Lactam) | Stretching | 3200 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak-Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Lactam) | Stretching | 1650 - 1690 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |
| C-O-C (Ether) | Stretching | 1100 - 1250 | Strong |
| C-F (Aromatic) | Stretching | 1000 - 1300 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₁₀H₁₀FNO₂), the calculated molecular weight is approximately 195.19 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers additional structural information. chemguide.co.uk Upon electron ionization, a molecular ion peak (M⁺) at m/z ≈ 195 would be expected. Common fragmentation pathways for such a molecule could include: libretexts.orgwikipedia.org
Alpha-cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of a CO molecule (m/z = M - 28).
Ring Cleavage: Breakup of the morpholin-3-one ring through various pathways.
Loss of the Side Chain: Cleavage of the bond between C6 and the fluorophenyl ring, resulting in a fragment corresponding to the morpholin-3-one core or the fluorophenyl cation.
X-ray Crystallographic Analysis of Morpholin-3-one Derivatives
X-ray crystallography on single crystals of morpholin-3-one derivatives reveals their three-dimensional structure in the solid state. nih.gov These compounds typically crystallize in common crystal systems such as monoclinic or orthorhombic.
Table 3: Typical Crystallographic Parameters for Morpholine Derivatives
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Ring Conformation | Chair |
| Substituent Position (C6) | Predominantly Equatorial |
The packing of molecules within a crystal lattice is directed by a network of intermolecular interactions. mdpi.comresearchgate.net For morpholin-3-one derivatives, hydrogen bonding is a dominant force. The lactam functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
This arrangement facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds . nih.gov These bonds often link molecules into chains or dimers, creating a stable, repeating supramolecular architecture. ed.ac.ukresearchgate.net The ether oxygen within the morpholine ring can also act as a weaker hydrogen bond acceptor.
In addition to strong hydrogen bonds, weaker interactions also play a role in stabilizing the crystal structure:
C-H···O Interactions: Hydrogen atoms on the carbon framework can form weak hydrogen bonds with carbonyl or ether oxygen atoms of neighboring molecules.
The combination of these directional hydrogen bonds and weaker, non-directional forces dictates the final crystal packing arrangement.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used in crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of how molecules pack together and the nature of the forces that hold them in place. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different properties of the intermolecular contacts, and a corresponding two-dimensional "fingerprint" plot that summarizes these interactions quantitatively.
For a molecule such as this compound, which contains a variety of functional groups—a polar morpholin-3-one ring, a fluorinated aromatic ring, and numerous hydrogen atoms—a diverse range of intermolecular contacts would be expected to govern its crystal packing. These interactions are crucial for understanding the compound's solid-state properties, such as stability, solubility, and polymorphism.
Based on analyses of similar structures, the primary intermolecular contacts would likely include:
Hydrogen···Hydrogen (H···H) Contacts: Typically, these are the most abundant interactions in organic molecules, representing the van der Waals forces between hydrogen atoms on the peripheries of adjacent molecules. They generally constitute a significant percentage of the total Hirshfeld surface area.
Carbon···Hydrogen (C···H) and Hydrogen···Carbon (H···C) Contacts: These interactions are also significant and can be indicative of weak C–H···π interactions, where a hydrogen atom interacts with the electron cloud of the fluorophenyl ring of a neighboring molecule.
Oxygen···Hydrogen (O···H) and Hydrogen···Oxygen (H···O) Contacts: The presence of the carbonyl oxygen and the ether oxygen in the morpholinone ring, along with the nitrogen-bound hydrogen, makes the molecule capable of forming hydrogen bonds. Strong N–H···O=C hydrogen bonds are highly probable, which would appear as distinct, sharp spikes on the 2D fingerprint plot and as prominent red regions on the dnorm surface map. Weaker C–H···O interactions are also possible.
Fluorine···Hydrogen (F···H) and Hydrogen···Fluorine (H···F) Contacts: The fluorine atom on the phenyl ring is electronegative and can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules. The prevalence of these contacts provides insight into the role of the fluorine substituent in directing the crystal packing.
Other Contacts: Depending on the specific packing arrangement, other less frequent but structurally significant contacts could include Carbon···Carbon (C···C) interactions, indicative of π-π stacking between the fluorophenyl rings, as well as contacts involving the nitrogen and fluorine atoms (e.g., N···H, F···C).
Hypothetical Data on Intermolecular Contacts
Without experimental data, a precise quantitative breakdown is impossible. However, a hypothetical data table based on analyses of similar fluorinated phenyl and morpholine-containing compounds is presented below to illustrate how such findings are typically reported. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Intermolecular Contact | Contribution to the Hirshfeld Surface (%) |
| H···H | 40 - 50 % |
| C···H / H···C | 18 - 25 % |
| O···H / H···O | 15 - 22 % |
| F···H / H···F | 5 - 10 % |
| C···C | 1 - 3 % |
| N···H / H···N | 1 - 3 % |
| Other | < 2 % |
The detailed study of these intermolecular forces through Hirshfeld surface analysis provides a comprehensive picture of the supramolecular architecture, which is fundamental to correlating the structure of a molecule with its macroscopic properties.
Computational Studies and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. researchgate.netsysrevpharm.org For a molecule like (6R)-6-(3-Fluorophenyl)morpholin-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its most stable three-dimensional structure. pnrjournal.com
These calculations yield precise bond lengths, bond angles, and dihedral angles. Based on studies of analogous structures containing morpholine (B109124) and fluorophenyl rings, a set of expected geometric parameters for the optimized structure of this compound can be predicted. pnrjournal.com
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.36 Å |
| C=O | ~1.21 Å | |
| C-N (in ring) | ~1.46 Å | |
| C-O (in ring) | ~1.42 Å | |
| C-C (phenyl) | ~1.39 Å | |
| Bond Angle | C-C-F (phenyl) | ~118-119° |
| O=C-N | ~124° | |
| C-N-C (in ring) | ~112° |
Note: These values are illustrative and derived from computational studies on similar molecular fragments and derivatives, such as Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.30 |
| LUMO | ~ -1.80 |
Note: Values are hypothetical, based on typical DFT calculations for heterocyclic and aromatic compounds. irjweb.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. wolfram.com The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential, respectively. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring. researchgate.netresearchgate.net These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the morpholine ring, indicating sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying charge transfer and delocalization effects that contribute to molecular stability. researchgate.net This analysis provides "natural charges" on each atom, which are often considered more chemically intuitive than other charge schemes. researchgate.net
For this compound, NBO analysis would reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the nitrogen atom (donor) into the antibonding orbital of the adjacent C=O bond (acceptor). This n → π* interaction stabilizes the molecule. The analysis would also quantify the polarization of bonds, such as the C-F and C=O bonds, providing insight into local reactivity. researchgate.net
Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound (Illustrative)
| Atom | Predicted Natural Charge (e) |
|---|---|
| O (Carbonyl) | ~ -0.60 |
| N (Amide) | ~ -0.55 |
| F (Fluorine) | ~ -0.25 |
| C (Carbonyl) | ~ +0.55 |
Note: These values are illustrative, based on NBO analyses of similar amide and fluorinated compounds. pnrjournal.comresearchgate.net
Conformational Space Exploration and Energy Minimization
Molecules, especially those with rotatable bonds and flexible rings, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest points on the potential energy surface. openreview.net This is achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy minimization for each identified conformer. helixon.comarxiv.org
The morpholin-3-one (B89469) ring in this compound can adopt several conformations, such as chair, twisted-chair, or boat forms. Furthermore, the 3-fluorophenyl group can rotate relative to the morpholine ring. Computational energy minimization would determine the preferred conformation of the ring and the optimal rotational angle of the phenyl substituent to minimize steric hindrance and maximize stabilizing interactions. The "chair" conformation with the bulky fluorophenyl group in an equatorial position is often the most stable arrangement for such six-membered rings.
Prediction of Molecular Interactions and Binding Modes
Understanding how a molecule interacts with biological targets like proteins is a cornerstone of drug discovery. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor). nih.govthesciencein.org
A molecular docking study for this compound would utilize its minimized 3D structure to explore possible binding modes within a target protein's active site. nih.govclinicsearchonline.org Based on the electronic properties derived from quantum chemical calculations:
The carbonyl oxygen and the nitrogen-bound hydrogen of the morpholin-3-one ring are prime candidates for forming hydrogen bonds with amino acid residues in a receptor. mdpi.com
The 3-fluorophenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The fluorine atom can form specific halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity. unar.ac.id
These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs.
Structure Activity Relationship Sar and Molecular Mechanism Investigations
General Principles of SAR in Morpholine-Containing Compounds
The morpholine (B109124) ring is a "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.govresearchgate.net Its inclusion in a molecule can enhance drug-like characteristics. The morpholine heterocycle has a pKa value that ensures it is largely protonated at physiological pH, which can improve aqueous solubility and bioavailability. acs.org The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated by the oxygen's electron-withdrawing effect. researchgate.netacs.org
Structure-activity relationship studies on various morpholine-containing compounds have demonstrated that substitutions at different positions on the ring significantly influence biological activity. e3s-conferences.orgnih.gov For instance, substitutions on the nitrogen atom often modulate the compound's affinity for its target and its pharmacokinetic profile. nih.gov The inherent chair-like conformation of the morpholine ring allows its substituents to be positioned in specific spatial orientations to optimize interactions with biological targets. acs.org This scaffold is a versatile building block found in compounds targeting a wide range of biological entities, from enzymes to G protein-coupled receptors. nih.govresearchgate.net
Table 1: General SAR Principles of the Morpholine Scaffold
| Structural Feature | Influence on Molecular Properties and Activity |
|---|---|
| Morpholine Ring | Acts as a versatile, privileged scaffold. Improves pharmacokinetic properties like solubility and metabolic stability. nih.govresearchgate.net |
| Oxygen Atom | Functions as a hydrogen bond acceptor, aiding in target binding. acs.orgresearchgate.net |
| Nitrogen Atom | Its weak basicity (pKa similar to blood pH) enhances solubility and potential for brain permeability. acs.orgacs.org |
| Ring Conformation | Adopts a flexible chair-like conformation, allowing for precise orientation of substituents to fit into binding pockets. acs.org |
| Substitutions | Modifications on the ring structure, particularly on the nitrogen, are crucial for modulating potency and selectivity for specific biological targets. e3s-conferences.orgnih.gov |
Influence of the 3-Fluorophenyl Moiety on Molecular Interactions
The incorporation of a fluorine atom onto an aromatic ring is a common strategy in drug design to modulate a molecule's properties. mdpi.com The 3-fluorophenyl group in (6R)-6-(3-Fluorophenyl)morpholin-3-one has a profound impact on its electronic and conformational characteristics. Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites susceptible to oxidation, and increase lipophilicity, which can affect cell permeability. nih.gov
The fluorine atom can participate in non-covalent interactions, such as C-F···X bonds (where X can be a hydrogen bond donor, a carbonyl group, or a metal ion), which can enhance binding affinity to a target protein. nih.gov The placement of the fluorine at the meta position (position 3) of the phenyl ring specifically influences the molecule's electrostatic potential and dipole moment without adding significant steric bulk, potentially leading to more selective interactions within a protein's binding site. mdpi.com This substitution can lead to improved efficacy and a better pharmacokinetic profile compared to its non-fluorinated counterpart. mdpi.com
Table 2: Comparative Influence of Phenyl vs. 3-Fluorophenyl Groups in Drug Design
| Property | Phenyl Group | 3-Fluorophenyl Group |
|---|---|---|
| Lipophilicity | Baseline hydrophobicity. | Increased lipophilicity, potentially enhancing membrane permeability. nih.gov |
| Metabolic Stability | Susceptible to aromatic hydroxylation by metabolic enzymes. | The C-F bond is strong and can block sites of metabolism, increasing the molecule's half-life. mdpi.com |
| Molecular Interactions | Engages in hydrophobic and π-stacking interactions. | In addition to hydrophobic and π-stacking, can form specific C-F hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity. nih.gov |
| Electronic Profile | Electronically neutral. | The electronegative fluorine atom acts as an electron-withdrawing group, altering the charge distribution of the aromatic ring. |
Stereochemical Aspects of Molecular Recognition
Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule is critical for its interaction with its target. The designation "(6R)" indicates a specific three-dimensional arrangement of the 3-fluorophenyl group at the 6th position of the morpholin-3-one (B89469) ring.
This specific enantiomer is expected to have a distinct binding affinity and efficacy compared to its (6S) counterpart. acs.org The precise orientation of the 3-fluorophenyl group in the (6R) configuration allows it to fit optimally into a specific chiral binding pocket on its target protein, maximizing favorable interactions and minimizing steric clashes. The other enantiomer, (6S), would position the same group in a different region of the binding site, which could result in weaker binding or even interaction with a completely different biological target. This stereoselectivity is a fundamental principle in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. acs.org
Elucidation of Molecular Mechanisms of Action for Morpholinone Derivatives
The morpholinone core, a derivative of the morpholine scaffold, is present in a variety of biologically active compounds. Its mechanism of action is diverse and target-dependent.
The versatility of the morpholine scaffold allows it to be incorporated into ligands for a wide array of biological targets. nih.gov Morpholine-containing molecules have been developed as inhibitors of various enzymes and as ligands for cell surface and intracellular receptors. researchgate.net Their ability to improve pharmacokinetic properties makes them attractive components in the design of drugs targeting the central nervous system (CNS), where brain permeability is a key factor. acs.orgacs.org The specific biological activity is ultimately determined by the other functional groups attached to the morpholine ring, which direct the molecule to its specific target. researchgate.net
Table 3: Representative Biological Targets of Morpholine-Containing Compounds
| Compound Class | Biological Target | Potential Therapeutic Area |
|---|---|---|
| Thienopyrimidines | PI3K Kinases researchgate.net | Cancer |
| Aryl Morpholino Triazenes | Cytochrome P450 1A1/1B1 nih.gov | Cancer |
| Substituted Morpholines | BACE1 nih.gov | Alzheimer's Disease |
| CNS-Active Agents | Receptors for Dopamine, Serotonin, Norepinephrine (B1679862) acs.orgresearchgate.net | Depression, ADHD, Schizophrenia |
| Antifungal Agents | Sterol Biosynthesis Enzymes nih.gov | Fungal Infections |
| Imidazoline Analogs | MDM2-p53 Interaction nih.gov | Cancer |
GPCRs are a major family of transmembrane proteins that are the targets for a large percentage of approved drugs. youtube.comyoutube.com Many CNS-active drugs containing the morpholine scaffold exert their effects by modulating GPCRs within various neurotransmitter systems. acs.orgacs.org These systems, which include dopaminergic, serotonergic, and adrenergic pathways, are critical for regulating mood, cognition, and behavior. youtube.com
Morpholine derivatives can act as agonists, antagonists, or allosteric modulators of these receptors. researchgate.net The binding of such a ligand to a GPCR induces a conformational change in the receptor, which triggers intracellular signaling cascades, often mediated by G proteins. nih.govyoutube.com The specific effect depends on which receptor subtype is targeted and the nature of the interaction. For example, some morpholine-containing antidepressants function as selective norepinephrine reuptake inhibitors. researchgate.net
Morpholinone derivatives have been extensively investigated as inhibitors of various enzymes. The morpholine ring can serve as an integral part of the pharmacophore, fitting into an enzyme's active site and establishing key binding interactions. nih.govresearchgate.net
For example, certain morpholine derivatives have been synthesized as potent inhibitors of Beta-secretase 1 (BACE1), an enzyme involved in the pathology of Alzheimer's disease. nih.gov Others have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and proliferation and are important targets in cancer therapy. researchgate.net Additionally, morpholine-based compounds have been identified as inhibitors of cytochrome P450 enzymes and α-glucosidase. nih.govmdpi.com Beyond enzyme inhibition, morpholinone scaffolds have been used to design molecules that disrupt protein-protein interactions, such as the interaction between p53 and its negative regulator MDM2, which is another important strategy in cancer treatment. mdpi.com
Table 4: Enzyme and Protein-Protein Interaction Targets for Morpholinone Derivatives
| Derivative Class | Enzyme/Target Inhibited | Reported Potency/Activity |
|---|---|---|
| Cyclic Thioamides | BACE1 | Inhibition in the micromolar range. nih.gov |
| Aryl Morpholino Triazenes | CYP1A1 / CYP1B1 | IC50 values ranging from 2µM to 18µM for active compounds. nih.gov |
| Thieno[2,3-d]pyrimidines | PI3Kβ / PI3Kγ | Inhibition up to 72% (PI3Kβ) and 84% (PI3Kγ) for lead compounds. researchgate.net |
| Benzimidazolium Salts | α-Glucosidase | Identified as potent inhibitors through in silico and in vitro studies. mdpi.com |
| Substituted Morpholinones | MDM2-p53 Interaction | Act as potent inhibitors, preventing p53 degradation. mdpi.com |
Comparative Analysis of Structurally Related Fluorophenyl Morpholinone Derivatives Reveals Key Determinants for Biological Activity
The structure-activity relationship (SAR) of pharmacologically active compounds provides crucial insights into the molecular features necessary for biological activity. For the class of fluorophenyl morpholinone derivatives, a comparative analysis of compounds structurally related to this compound reveals the significant impact of substituent placement and nature on the phenyl ring and the morpholinone core. While specific, direct comparative studies on the biological activity of positional isomers of fluorophenyl morpholin-3-ones are not extensively detailed in publicly available literature, general principles of medicinal chemistry allow for a qualitative discussion of the expected SAR trends.
The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can profoundly influence its interaction with biological targets. The metabolic stability and biological activity of a compound can be significantly altered by the introduction of a fluorine atom.
A hypothetical comparative analysis of fluorophenyl morpholinone derivatives would likely focus on how the fluorine's position affects the molecule's conformation and electronic distribution, thereby influencing its binding affinity and efficacy at a given biological target. For example, a fluorine atom at the ortho-, meta-, or para-position would create distinct electronic environments on the phenyl ring, which could lead to differential interactions with amino acid residues in a protein's active site.
To illustrate these principles, a general comparative SAR table for hypothetical fluorophenyl morpholinone derivatives is presented below. This table outlines the types of structural modifications that are typically investigated in SAR studies and their potential impact on biological activity.
Table 1: Hypothetical Comparative SAR of Fluorophenyl Morpholinone Derivatives
| Compound | R1 (Fluorine Position) | R2 (Other Substituent) | Expected Impact on Biological Activity |
| Reference | 3-Fluoro | H | Baseline activity |
| Analog 1 | 2-Fluoro | H | May alter binding conformation due to steric effects and changes in electronic distribution. |
| Analog 2 | 4-Fluoro | H | Likely to modify electronic properties and potential for hydrogen bonding, potentially leading to altered activity. |
| Analog 3 | 3-Fluoro | 4-Methyl | Introduction of an electron-donating group could increase metabolic susceptibility but may enhance hydrophobic interactions. |
| Analog 4 | 3-Fluoro | 4-Chloro | Addition of an electron-withdrawing group could enhance potency and affect metabolic stability. |
| Analog 5 | 3,4-Difluoro | H | Increased fluorination can enhance lipophilicity and metabolic stability, potentially improving cell permeability and bioavailability. |
This table is for illustrative purposes only and is based on general medicinal chemistry principles. The actual biological activities would need to be determined through experimental testing.
Advanced Research Methodologies and Future Directions
High-Throughput Synthesis and Screening for Novel Analogues
The generation of diverse chemical libraries based on the (6R)-6-(3-Fluorophenyl)morpholin-3-one scaffold is crucial for exploring its structure-activity relationship (SAR). High-throughput synthesis (HTS) methodologies, coupled with automated screening platforms, are instrumental in rapidly producing and evaluating a large number of analogues.
Key strategies in this area include:
Parallel Synthesis: Utilizing automated liquid handlers and reactors to perform numerous reactions simultaneously. This allows for the systematic modification of the morpholinone core, the fluorophenyl group, and other potential substitution sites.
Diversity-Oriented Synthesis (DOS): Employing a series of branching and folding pathways to generate structurally complex and diverse molecules from a common starting material. This approach can lead to the discovery of novel chemotypes with unexpected biological activities.
Solid-Phase Synthesis: Anchoring the morpholinone scaffold to a solid support, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion.
These synthetic efforts generate large libraries of compounds that can then be subjected to high-throughput screening (HTS) assays to identify hits with desired biological activities.
Interactive Data Table: High-Throughput Synthesis Strategies
| Strategy | Description | Key Advantage |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated manner. | Rapid generation of focused libraries for SAR studies. |
| Diversity-Oriented Synthesis | Creation of a wide range of structurally diverse molecules from a common intermediate. | Exploration of novel chemical space and identification of new biological targets. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification. | Amenable to automation and the generation of large libraries. |
Advanced Spectroscopic Techniques for Dynamic Structural Studies
A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design. Advanced spectroscopic techniques provide invaluable insights into these aspects. datanose.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques, such as NOESY and ROESY, can be used to determine the solution-state conformation of the molecule and its analogues. Saturation Transfer Difference (STD) NMR and WaterLOGSY are powerful methods for studying the binding of these compounds to their biological targets.
Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are crucial for structural characterization and for studying drug-protein interactions. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information on conformational changes in a target protein upon ligand binding.
These techniques, often used in combination, offer a detailed picture of the structural features that govern the biological activity of the this compound scaffold. nih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.com For this compound, these computational tools can significantly accelerate the design-make-test-analyze cycle.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build predictive models that correlate the structural features of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific target and desirable drug-like properties. mdpi.com These models can explore a vast chemical space to propose innovative analogues of this compound.
Toxicity Prediction: AI-powered tools can predict potential toxicities and adverse effects of new compounds early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com
Interactive Data Table: AI/ML in Drug Design
| Application | Description | Impact on Research |
| QSAR Modeling | Statistically relates chemical structure to biological activity. | Prioritizes synthesis of potent analogues and reduces unnecessary experiments. |
| De Novo Design | Generates novel molecular structures with desired properties. | Accelerates the discovery of innovative lead compounds. |
| Toxicity Prediction | In silico assessment of potential adverse effects. | Improves the safety profile of drug candidates from an early stage. |
Development of Novel Synthetic Routes for Improved Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is a key focus in modern medicinal chemistry. beilstein-journals.org Research into novel synthetic routes for this compound aims to improve yield, reduce the number of steps, and minimize waste.
Asymmetric Catalysis: The use of chiral catalysts to establish the (R)-stereocenter at the 6-position in a highly enantioselective manner is a critical area of investigation. This avoids the need for chiral resolution, which is often inefficient.
Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Green Chemistry Principles: The application of green chemistry principles, such as the use of less hazardous solvents, atom-economical reactions, and renewable starting materials, is essential for developing sustainable manufacturing processes.
Opportunities for Further Elucidation of Molecular Mechanisms and Target Interactions
A detailed understanding of how this compound exerts its biological effects at a molecular level is crucial for its further development. The morpholine (B109124) ring serves as a versatile scaffold in medicinal chemistry, known to interact with a variety of biological macromolecules. researchgate.net
Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics and genetic screens, can be employed to identify the specific protein targets of this compound.
Biophysical and Biochemical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzyme inhibition assays can be used to quantify the binding affinity and functional effects of the compound on its target.
Structural Biology: As mentioned previously, co-crystallization of the compound with its target protein or determination of the complex structure by cryo-electron microscopy (cryo-EM) can provide a detailed atomic-level view of the binding interactions.
Exploration of Chemical Biology Tools and Probes Based on this compound Scaffold
The this compound scaffold can be adapted to create chemical biology tools for studying biological processes. nih.gov
Activity-Based Probes (ABPs): By incorporating a reactive group and a reporter tag, analogues of this compound can be converted into ABPs. These probes can be used to identify and quantify the active state of their target enzymes in complex biological systems.
Affinity-Based Probes: Attaching a tag, such as biotin (B1667282) or a fluorescent dye, to a non-reactive analogue allows for the visualization and isolation of the target protein from cell lysates.
PROTACs (PROteolysis TArgeting Chimeras): The scaffold could potentially be developed into a warhead for a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. mdpi.com
The continued application of these advanced research methodologies will undoubtedly unlock the full potential of the this compound scaffold and pave the way for the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
